molecular formula C14H20BrNO2 B1272861 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol CAS No. 100794-31-8

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Cat. No. B1272861
M. Wt: 314.22 g/mol
InChI Key: KLBCAIPPVSRHBK-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. The related compounds have been explored for their spectroscopic characteristics, synthetic pathways, and receptor binding affinities, which suggests that the compound may also have interesting and valuable properties for further research and potential therapeutic applications .

Synthesis Analysis

The synthesis of related piperidine compounds has been reported with efficient methods. For instance, an oxidation process to generate a piperidin-2-one derivative from a phenyl-piperidinyl ethanol precursor has been described with a high yield of 96% . This suggests that similar methods could potentially be applied to synthesize "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" with modifications to accommodate the bromophenoxy functional group.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy have been employed to characterize the molecular and vibrational structure of related compounds . The use of computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set for geometry optimization has been reported, which could be relevant for analyzing the molecular structure of "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied through the synthesis of various derivatives and evaluation of their receptor binding affinities. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and assessed for their potential as σ receptor ligands . The introduction of different substituents on the piperidine ring and phenoxy moiety has been shown to affect the binding affinities, indicating that "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" could also be modified to tune its chemical reactivity and binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic data and computational analyses. The NBO analysis has been used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map provides insights into the chemical reactivity of the molecule . These techniques could be applied to "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" to predict its physical and chemical properties.

Scientific Research Applications

Synthesis and Pharmacological Properties

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is part of a broader class of compounds that includes derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol. These compounds have been studied for their methods of synthesis and pharmacological properties. Notable derivatives include trihexyphenidyl, biperiden, and raloxifene, which have been evaluated for their pharmacodynamic effects (Vardanyan, 2018).

Antidepressant Potential

Research has identified a series of 1-aryloxy-3-piperidinylpropan-2-ols with significant dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, suggesting potential as new antidepressants beyond SSRIs. These compounds have shown high affinity at the 5-HT1A receptor and effective serotonin reuptake inhibition at nanomolar concentrations (Takeuchi et al., 2003).

Muscle Relaxant Applications

Tolperisone, a derivative within this class, has been used clinically for over forty years as a muscle relaxant. It has shown efficacy in treating pathologically elevated skeletal muscle tone (spasticity) and related pains. Its pharmacodynamic effects and actions on sodium and calcium channels have been studied extensively (Tekes, 2014).

Growth-Promoting Activity

A related compound, 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride, demonstrated high growth-promoting activity in agricultural applications. It significantly increased the productivity of beetroot seeds and potatoes by about 20% (Omirzak et al., 2013).

Synthesis of Rigid Analogs for Antidepressant Activity

Researchers synthesized several rigid analogs of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluating them for antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity, indicating potential as antidepressants (Kumar et al., 2004).

Anticancer Activity

The compound (E)-4-bromo-2-((2-(-1-yl)imino)methyl)phenol, derived from similar chemical structures, was evaluated for its biomedical potential, including binding efficiency with DNA and human serum albumin (HSA), leading to notable anticancer activity in various cell lines (Das et al., 2022).

properties

IUPAC Name

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBCAIPPVSRHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387795
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

CAS RN

100794-31-8
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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